molecular formula C28H26N2 B11928759 [4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine

[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine

Cat. No.: B11928759
M. Wt: 390.5 g/mol
InChI Key: VQTFMZFTUDGPBC-UHFFFAOYSA-N
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Description

[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine is an organic compound characterized by its complex structure, which includes multiple phenyl groups and amine functionalities

Properties

Molecular Formula

C28H26N2

Molecular Weight

390.5 g/mol

IUPAC Name

[4-[2-[4-(aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine

InChI

InChI=1S/C28H26N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H,19-20,29-30H2

InChI Key

VQTFMZFTUDGPBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=C(C=C4)CN

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Ethenyl Linkage

The Suzuki-Miyaura reaction enables the construction of the 1,2-diphenylethenyl scaffold. A representative protocol involves:

Reactants :

  • 4-Bromostyrene (aryl halide)

  • (4-(Aminomethyl)phenyl)boronic acid (boron partner)

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 80°C, 12 h

Yield : 68–72%.

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the aminomethyl groups necessitates elevated temperatures.

Heck Reaction for Direct Alkenylation

The Heck reaction couples aryl halides with alkenes to form the ethenyl bridge:

Reactants :

  • 4-Iodotoluene

  • 4-(Aminomethyl)styrene

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃

  • Base: Et₃N

  • Solvent: DMF, 100°C, 24 h

Yield : 55–60%.

Challenges : Competing β-hydride elimination reduces yields, necessitating excess alkene.

Reductive Amination for Aminomethyl Installation

Schiff Base Formation and Reduction

Primary amines are introduced via imine intermediates:

Step 1 : Condensation of 4-formylphenylboronic acid with ammonium acetate in ethanol (reflux, 6 h) to form the Schiff base.
Step 2 : Reduction using NaBH₄ in THF (0°C to RT, 2 h) yields the aminomethyl group.

Overall Yield : 80% for the two-step sequence.

Side Reactions : Over-reduction to secondary amines occurs if borohydride is in excess.

Multi-Step Protection/Deprotection Strategies

Boc Protection of Amines

To prevent side reactions during coupling:

  • Protect 4-(aminomethyl)phenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ (RT, 4 h).

  • Perform Suzuki coupling as in Section 2.1.

  • Deprotect with TFA/DCM (1:1, 2 h).

Yield : 65% over three steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Suzuki-Miyaura7298ScalabilityHigh catalyst loading
Heck Reaction6095Stereoselectivityβ-hydride elimination
Reductive Amination8097Functional group toleranceMulti-step protocol
Boc Protection6599Prevents side reactionsRequires acidic deprotection

Mechanistic and Practical Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance Pd catalyst activity but may destabilize intermediates.

  • Ligand Design : Bulky phosphine ligands (e.g., P(o-tol)₃) suppress undesired homocoupling.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) effectively isolates the target compound .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules.

Industry: In the industrial sector, the compound can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • [4-[2-[4-(Methylamino)phenyl]-1,2-diphenylethenyl]phenyl]methanamine
  • [4-[2-[4-(Ethylamino)phenyl]-1,2-diphenylethenyl]phenyl]methanamine

Comparison: Compared to its similar compounds, [4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine is unique due to its specific amine functionalities and the arrangement of phenyl groups

Biological Activity

The compound 4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine , also known by its CAS number 1054451-32-9, is a complex organic molecule with a unique structure that includes multiple aromatic rings and an amine functional group. This compound belongs to the class of phenylmethanamines, which are recognized for their diverse biological activities, particularly in medicinal chemistry. The presence of the aminomethyl group and the diphenylethenyl moiety suggests potential applications in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N2C_{28}H_{26}N_2 with a molecular weight of 390.5 g/mol. Its structural complexity is indicative of its potential interactions within biological systems.

PropertyValue
Molecular FormulaC28H26N2C_{28}H_{26}N_2
Molecular Weight390.5 g/mol
CAS Number1054451-32-9

Biological Activities

The biological activities of 4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of phenylmethanamines have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Neuropharmacological Effects

The aminomethyl group suggests potential neuropharmacological activity, possibly acting on neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating potential as antidepressants or stimulants.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound. Preliminary studies on related compounds indicate that they may exhibit genotoxic properties, potentially leading to DNA damage at high concentrations. The mechanism often involves metabolic activation leading to reactive intermediates that interact with cellular macromolecules.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Antiproliferative Activity : A study evaluated a series of phenylmethanamine derivatives against various cancer cell lines (HeLa, MCF-7). The IC50 values ranged from 0.33 to 7.10 μM, indicating significant antiproliferative effects.
  • Neurotoxicity Assessment : Research on similar compounds has shown that certain derivatives can induce neurotoxic effects in vitro, suggesting a need for further investigation into their safety profiles.
  • Genotoxicity Studies : A case study on 4-aminobiphenyl highlighted its DNA-reactive properties, suggesting that compounds with similar functionalities could pose risks of mutagenicity and carcinogenicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is critical in understanding how modifications to the compound's structure can enhance or diminish its biological activity. The following table summarizes notable findings from SAR studies on similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(3-Dimethylaminopropyl)-N-phenethylpropan-1-oneContains a propanone moietyAntidepressant
3-(4-Methoxyphenyl)-N,N-dimethylpropan-1-amineSimilar amine functionalityStimulant
4-(Methylthio)-N,N-dimethylbenzeneethanamineContains sulfur substituentPsychoactive effects

Q & A

What are the recommended synthetic routes for [4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine, and how can purity be optimized?

Level: Basic
Answer:
Synthesis typically involves multi-step protocols, including:

  • Step 1: Suzuki-Miyaura coupling to assemble the diphenylethenyl core .
  • Step 2: Buchwald-Hartwig amination to introduce the aminomethyl group .
  • Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
    Critical Tip: Monitor reaction intermediates using TLC and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

What analytical techniques are most effective for structural characterization of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve aromatic protons and amine groups. NOESY can confirm spatial arrangement of the diphenylethenyl moiety .
  • Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration determination, if single crystals are obtainable .

How can researchers investigate the binding affinity of this compound with biological targets like proteins or nucleic acids?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics at varying compound concentrations (range: 1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
  • Fluorescence Polarization: Use fluorescently labeled DNA/RNA to assess nucleic acid interactions .
    Data Interpretation: Fit results to a 1:1 binding model using software like BIAevaluation or OriginLab .

How should conflicting data in interaction studies (e.g., varying IC50 values across assays) be addressed?

Level: Advanced
Answer:

  • Control Experiments: Verify target protein integrity via SDS-PAGE and activity assays .
  • Buffer Conditions: Test interactions in multiple buffers (e.g., pH 4.6 sodium acetate vs. pH 7.4 PBS) to identify pH-dependent effects .
  • Orthogonal Assays: Cross-validate SPR results with microscale thermophoresis (MST) or NMR-based titrations .
    Example: A 10-fold difference in IC50 between SPR and ITC may arise from conformational changes in the protein upon binding .

What methodologies assess the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • Forced Degradation Studies: Incubate the compound in simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
  • Light Exposure: Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux hours) .

How can structure-activity relationships (SAR) be explored for analogs of this compound?

Level: Advanced
Answer:

  • Analog Synthesis: Modify the diphenylethenyl core (e.g., electron-withdrawing substituents) or vary the aminomethyl group (e.g., alkylation) .
  • Biological Screening: Test analogs in parallel against a panel of targets (e.g., GPCRs, ion channels) using high-throughput screening (HTS) .
    Key Findings:
Analog ModificationActivity Trend (vs. Parent Compound)Reference
4-Fluoro substitution2× increase in kinase inhibition
Ethylamine side chainReduced nucleic acid binding

What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to predict binding poses with target proteins .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
  • ADMET Prediction: Employ SwissADME or ADMETLab to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .

Which analytical methods are recommended for quantifying this compound in biological matrices?

Level: Basic
Answer:

  • HPLC-UV: Use a C18 column with mobile phase (65:35 methanol/sodium acetate buffer, pH 4.6) and detection at 254 nm .
  • LC-MS/MS: Employ MRM mode (precursor ion m/z 345.2 → product ion m/z 178.1) for enhanced sensitivity in plasma samples .
    Calibration Range: 0.1–100 µg/mL with R2^2 > 0.99 .

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